molecular formula C21H17N3O2 B251910 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Katalognummer B251910
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: SBGVWPZDUIRXRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in mitosis and cell division. Overexpression of Aurora A kinase has been observed in various types of cancer, making it a potential target for cancer therapy.

Wirkmechanismus

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. Aurora A kinase is involved in the regulation of mitosis and cell division, and its overexpression has been observed in various types of cancer. Inhibition of Aurora A kinase by 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide leads to mitotic defects and cell death in cancer cells.
Biochemical and physiological effects:
2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to induce mitotic defects, including spindle abnormalities and chromosome misalignment, in cancer cells. 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In preclinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit tumor growth and increase survival in animal models of cancer. In clinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been well-tolerated, with manageable side effects, including fatigue, nausea, and diarrhea.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is that it specifically targets Aurora A kinase, which is overexpressed in various types of cancer. 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, one limitation of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is that it may have off-target effects on other kinases, which may limit its specificity for Aurora A kinase.

Zukünftige Richtungen

There are several future directions for the development of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and other Aurora A kinase inhibitors. One direction is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another direction is the development of biomarkers that can predict response to Aurora A kinase inhibitors, which may help identify patients who are most likely to benefit from these therapies. Finally, the development of more potent and specific Aurora A kinase inhibitors may improve the efficacy of these therapies in the treatment of cancer.

Synthesemethoden

The synthesis of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, including the synthesis of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine, the synthesis of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, and the purification of the final product. The synthesis of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine involves the reaction of 2-methyl-3-nitropyridine with ethyl oxalyl chloride, followed by reduction with zinc powder. The synthesis of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine with 4-bromo-2-methylphenylboronic acid, followed by Suzuki coupling with 2-methyl-3-(trifluoromethyl)aniline. The final product is purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. In preclinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In clinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been evaluated as a monotherapy and in combination with other anticancer agents for the treatment of solid tumors, including ovarian cancer, non-small cell lung cancer, and advanced solid tumors. 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been studied for its potential as a radiosensitizer in cancer therapy.

Eigenschaften

Molekularformel

C21H17N3O2

Molekulargewicht

343.4 g/mol

IUPAC-Name

2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O2/c1-13-7-3-4-8-15(13)20(25)23-17-10-5-9-16(14(17)2)21-24-19-18(26-21)11-6-12-22-19/h3-12H,1-2H3,(H,23,25)

InChI-Schlüssel

SBGVWPZDUIRXRD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

Kanonische SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.